molecular formula C17H10Cl3NO2 B2416535 2-Chloro-3-[(3,4-dichlorobenzyl)amino]naphthoquinone CAS No. 866157-71-3

2-Chloro-3-[(3,4-dichlorobenzyl)amino]naphthoquinone

Cat. No.: B2416535
CAS No.: 866157-71-3
M. Wt: 366.62
InChI Key: ZBMSMCDVWWDMEJ-UHFFFAOYSA-N
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Description

2-Chloro-3-[(3,4-dichlorobenzyl)amino]naphthoquinone is a chemical compound that belongs to the class of naphthoquinones. It has gained significant attention in scientific research due to its potential biological activity and various applications in different fields.

Preparation Methods

The synthesis of 2-Chloro-3-[(3,4-dichlorobenzyl)amino]naphthoquinone involves several steps. One common method includes the reaction of 2-chloronaphthoquinone with 3,4-dichlorobenzylamine under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The mixture is heated to a specific temperature to ensure the reaction proceeds efficiently .

Chemical Reactions Analysis

2-Chloro-3-[(3,4-dichlorobenzyl)amino]naphthoquinone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological properties.

    Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups, leading to the formation of new derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-Chloro-3-[(3,4-dichlorobenzyl)amino]naphthoquinone has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other naphthoquinone derivatives.

    Biology: The compound has shown potential as an antibacterial and antifungal agent, making it a subject of interest in microbiological studies.

    Medicine: Due to its biological activity, it is being investigated for potential therapeutic applications, including anticancer properties.

    Industry: The compound’s unique chemical properties make it useful in various industrial processes, such as the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Chloro-3-[(3,4-dichlorobenzyl)amino]naphthoquinone involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often related to its redox properties, allowing it to act as an oxidizing or dehydrogenation agent. This activity can lead to the generation of reactive oxygen species, which can damage cellular components and inhibit the growth of microorganisms .

Comparison with Similar Compounds

2-Chloro-3-[(3,4-dichlorobenzyl)amino]naphthoquinone is unique due to its specific chemical structure and biological activity. Similar compounds include other naphthoquinone derivatives, such as:

    2-Bromo-5-hydroxy-1,4-naphthoquinone: Known for its antibacterial activity against Staphylococcus aureus.

    2-Chloro-5,8-dihydroxy-1,4-naphthoquinone: Exhibits strong antifungal activity against Candida species.

These compounds share similar structural features but differ in their specific substituents, leading to variations in their biological activities and applications.

Properties

IUPAC Name

2-chloro-3-[(3,4-dichlorophenyl)methylamino]naphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl3NO2/c18-12-6-5-9(7-13(12)19)8-21-15-14(20)16(22)10-3-1-2-4-11(10)17(15)23/h1-7,21H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBMSMCDVWWDMEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCC3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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